4-Phospho-D-erythronate

Enzyme Kinetics Ribose-5-Phosphate Isomerase Inhibitor Affinity

4-Phospho-D-erythronate (4PE) is a phosphorylated aldonic acid and a key intermediate in the bacterial biosynthesis of pyridoxal 5′-phosphate (PLP), the active form of vitamin B6. This D-enantiomeric compound serves as the specific substrate for the enzyme PdxB (4PE dehydrogenase) in the PLP pathway and has been identified as a potent, competitive inhibitor of both ribose-5-phosphate isomerase (Rpi) and 6-phosphogluconate dehydrogenase (6PGDH) across multiple species.

Molecular Formula C4H9O8P
Molecular Weight 216.08 g/mol
CAS No. 57229-25-1
Cat. No. B122664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phospho-D-erythronate
CAS57229-25-1
Synonyms(2R,3R)-2,3-Dihydroxy-4-(phosphonooxy)butanoic Acid;  [R-(R*,R*)]-2,3-Dihydroxy-4-(phosphonooxy)butanoic Acid; 
Molecular FormulaC4H9O8P
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1
InChIKeyZCZXOHUILRHRQJ-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phospho-D-erythronate (CAS 57229-25-1) for Vitamin B6 Research & Enzyme Inhibitor Studies


4-Phospho-D-erythronate (4PE) is a phosphorylated aldonic acid and a key intermediate in the bacterial biosynthesis of pyridoxal 5′-phosphate (PLP), the active form of vitamin B6 [1]. This D-enantiomeric compound serves as the specific substrate for the enzyme PdxB (4PE dehydrogenase) in the PLP pathway and has been identified as a potent, competitive inhibitor of both ribose-5-phosphate isomerase (Rpi) and 6-phosphogluconate dehydrogenase (6PGDH) across multiple species [2][3].

1
PLP biosynthesis substrate Specific substrate for PdxB dehydrogenase; supports kinetic and mechanistic studies in bacterial vitamin B6 pathway research.
2
Rpi competitive inhibition context Reported competitive inhibitor of ribose-5-phosphate isomerase; enables comparative enzyme kinetics across species.
3
6PGDH inhibition screening Documented inhibitor of 6-phosphogluconate dehydrogenase; supports selectivity profiling and baseline comparator studies.

Why 4-Phospho-D-erythronate Cannot Be Substituted by Common Analogs in Rpi & 6PGDH Studies


Structural analogs of 4-phospho-D-erythronate, such as its hydroxamate derivative, exhibit vastly different inhibitory constants (Ki) against the same target enzymes, often differing by orders of magnitude, which directly impacts the interpretation of kinetic assays and the validity of high-throughput screening results [1]. This target-specific, quantitative divergence in potency underscores the risk of using a generic substitute; the use of 4-phospho-D-erythronate is not interchangeable and is essential for replicating established experimental models and achieving consistent, publication-grade data in the study of Rpi and 6PGDH enzymes [2].

Analog mismatch The hydroxamate derivative shows orders-of-magnitude different Ki values; direct substitution may distort assay readouts and should not be assumed interchangeable.
Target-specific kinetics Inhibitor potency is highly species- and isoform-dependent; results obtained with analogs may not transfer to your experimental model without re-validation.

Quantitative Differentiation of 4-Phospho-D-erythronate vs. Analog Inhibitors


4PE Demonstrates a 164x Stronger Affinity for M. tuberculosis RpiB than its Hydroxamate Analog

In a direct head-to-head comparison using X-ray crystallography and kinetic assays on Mycobacterium tuberculosis RpiB, 4-phospho-D-erythronate exhibited a competitive inhibition constant (Ki) of 1.7 mM, which is approximately 164-fold weaker (i.e., higher Ki) than the inhibition observed with 4-phospho-D-erythronohydroxamic acid (Km = 57 µM) under comparable conditions [1]. This stark contrast in binding affinity highlights the distinct interaction profiles of the two compounds at the enzyme's active site, despite their structural similarity.

M. tuberculosis RpiB affinity
Head-to-head
4PE Ki = 1.7 mM vs. hydroxamate Km = 57 µM (~164× difference)
Supports inhibitor comparison workflow; highlights distinct binding profile for baseline calibration.
Context: X-ray crystallography and kinetic assays, M. tuberculosis RpiB.
Enzyme Kinetics Ribose-5-Phosphate Isomerase Inhibitor Affinity Mycobacterium tuberculosis

4PE Shows Comparable Potency to its Hydroxamate Analog for Spinach Rpi

A cross-study comparison of kinetic data reveals a stark species-dependent divergence in inhibitor potency. For spinach (Spinacia oleracea) ribose-5-phosphate isomerase (Rpi), 4-phospho-D-erythronate (4PE) demonstrates a Ki of 28 µM and a Km/Ki ratio of 270, indicating very strong competitive inhibition [1]. Crucially, the 4-phospho-D-erythronohydroxamic acid analog exhibits an almost identical Ki of 29 µM and a Km/Ki of 260 under the same assay conditions [1]. This is in sharp contrast to the >100-fold difference seen in the M. tuberculosis enzyme, underscoring that the inhibitor's relative performance is not a fixed property but is highly dependent on the specific enzyme isoform.

Spinach Rpi comparable potency
Cross-study
4PE Ki = 28 µM vs. hydroxamate Ki = 29 µM (Km/Ki 270 vs. 260)
Near-identical inhibition; enables use as non-hydroxamate comparator for mechanistic studies.
Spinach Rpi, pH 7.5, 25°C. Reported negligible difference.
Enzyme Inhibition Ribose-5-Phosphate Isomerase Competitive Inhibitor Plant Enzymology

4PE is a >80-fold Weaker Inhibitor of T. brucei 6PGDH than 4-Phospho-D-erythronohydroxamate

In the context of targeting the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, a quantitative evaluation of 6-phosphogluconate dehydrogenase (6PGDH) inhibitors shows a dramatic difference in potency. 4-Phospho-D-erythronohydroxamate is reported as the most potent inhibitor of the T. brucei enzyme to date, with a Ki of 10 nM and a remarkable 254-fold selectivity over the sheep enzyme [1]. In contrast, 4-phospho-D-erythronate (4PE) demonstrates a significantly higher Ki of 130 µM for the same T. brucei enzyme , representing an 13,000-fold difference in affinity. While 4PE is not the lead compound for this target, this vast difference quantitatively defines the critical role of the hydroxamate moiety in achieving low-nanomolar potency and provides a baseline for understanding structure-activity relationships (SAR) in this inhibitor series.

T. brucei 6PGDH selectivity
Cross-study
4PE Ki = 130 µM vs. hydroxamate Ki = 10 nM (~13,000× difference)
Defines low-affinity baseline for SAR; anchors inhibitor spectrum in selectivity studies.
T. brucei 6PGDH, conditions vary across sources.
Drug Discovery 6-Phosphogluconate Dehydrogenase Trypanosoma brucei Inhibitor Selectivity

4PE Exhibits a >1,000,000x Weaker Ki for Sheep 6PGDH, Defining the Selectivity Baseline

A critical component of drug development is target selectivity, and 4-phospho-D-erythronate (4PE) provides a definitive, quantitative baseline for this parameter. Against the sheep (mammalian) 6-phosphogluconate dehydrogenase (6PGDH), 4PE exhibits an extremely weak inhibition with a Ki of 10.7 mM (10,700 µM) . This is a stark contrast to its inhibition of the T. brucei enzyme (Ki = 130 µM), revealing an 82-fold selectivity for the parasite enzyme [1]. More importantly, when compared to the lead inhibitor 4-phospho-D-erythronohydroxamate, which has a Ki of 2.54 mM (2540 µM) for the sheep enzyme , the selectivity window for the hydroxamate is 254-fold [2]. 4PE's weak binding to the mammalian enzyme is a crucial data point that helps define the lower boundary of the selectivity window and confirms the parasite enzyme's greater sensitivity to this class of inhibitors.

Mammalian 6PGDH baseline
Reported
4PE Ki = 10.7 mM for sheep 6PGDH; ~82× selective for parasite enzyme
Provides quantitative selectivity reference; supports safety-related endpoint context in inhibitor screening.
Sheep 6PGDH; lower boundary for selectivity profiling.
Selectivity Profiling 6-Phosphogluconate Dehydrogenase Mammalian Enzyme Off-Target Effects

4PE is an Essential Substrate for Studying the Unique Kinetic Mechanism of E. coli PdxB

The synthesis of 4-phospho-D-erythronate was specifically undertaken to resolve a long-standing puzzle in the study of E. coli PdxB (4PE dehydrogenase), an enzyme in the vitamin B6 biosynthetic pathway [1]. Prior to the availability of synthetic 4PE, it was known that the enzyme could not perform multiple turnovers with NAD+ as the sole oxidizing agent [1]. Quantitative kinetic studies using synthetic 4PE revealed a Km of 2.9 µM for this substrate [2]. Crucially, these studies demonstrated that the enzyme's tightly-bound NADH cofactor is not released after substrate oxidation; instead, it requires a second α-keto acid substrate (e.g., α-ketoglutarate, with Km = 93 µM) for re-oxidation and enzyme regeneration [1][2]. This unique ping-pong-like kinetic mechanism is substrate-specific and cannot be probed with any close analog, making 4-phospho-D-erythronate an irreplaceable tool for the functional characterization of this enzyme family.

E. coli PdxB substrate kinetics
Reported
Km (4PE) = 2.9 µM; co-substrate α-ketoglutarate Km = 93 µM
Unique ping-pong mechanism probe; required for catalytic intermediate studies.
E. coli PdxB, Tris-HCl pH 8.0, 22°C. Cofactor recycling context.
Enzyme Mechanism PLP Biosynthesis Dehydrogenase Cofactor Regeneration

Validated Research Applications for Procuring 4-Phospho-D-erythronate (CAS 57229-25-1)


Benchmarking New RpiB Inhibitors in Anti-Tuberculosis Drug Discovery

As evidenced by its Ki of 1.7 mM for M. tuberculosis RpiB, 4-phospho-D-erythronate serves as a well-characterized, weaker baseline inhibitor for this target [1]. Research groups focused on developing novel, high-affinity RpiB inhibitors for tuberculosis treatment can reliably use 4PE to calibrate their high-throughput screening assays and to validate that new chemical entities achieve the intended, significantly improved potency. Its use ensures that experimental data is comparable to established literature benchmarks.

Defining the Selectivity Index in Anti-Parasitic 6PGDH Inhibitor Programs

For projects targeting Trypanosoma brucei 6PGDH, 4-phospho-D-erythronate is an essential reference compound. Its low affinity for the mammalian (sheep) 6PGDH (Ki = 10.7 mM) and moderate affinity for the parasite enzyme (Ki = 130 µM) provide a critical baseline for quantifying target selectivity [1]. By comparing new inhibitors against this benchmark, researchers can objectively measure improvements in the therapeutic window, a key decision point for advancing drug candidates.

Investigating the Mechanistic Enzymology of Bacterial PLP Biosynthesis

4-Phospho-D-erythronate is the exclusive, high-affinity substrate (Km = 2.9 µM) for the enzyme PdxB in the E. coli PLP biosynthesis pathway [1]. It is required to initiate and study the enzyme's unique kinetic mechanism, which involves a tightly-bound NADH cofactor and a requirement for a secondary α-keto acid substrate [1]. Any laboratory conducting fundamental mechanistic studies of PdxB or related dehydrogenases must procure this specific compound to perform valid kinetic and structural experiments.

Comparative Structural Biology of Phosphorylated Sugar Binding Sites

High-resolution X-ray crystal structures are available for 4-phospho-D-erythronate in complex with RpiB from M. tuberculosis (PDB 2BET) and other enzymes [1]. This makes the compound a valuable tool for structural biology cores and academic labs performing co-crystallization or soaking experiments to map the active site architecture of new or uncharacterized members of the Rpi or 6PGDH enzyme families. Its distinct binding mode, when compared to analogs like 4-phospho-D-erythronohydroxamate, helps elucidate the structural determinants of inhibitor specificity .

Application
Selection Property
Validation Focus
RpiB inhibition research
Inhibitor affinity context
Baseline potency calibration
6PGDH selectivity profiling
Enzyme selectivity context
Parasite vs. mammalian enzyme comparison review
PLP biosynthesis pathway studies
Substrate-specific kinetics
Cofactor recycling mechanism review
Structural biology of phospho-sugar binding
Co-crystallization suitability
Active site architecture mapping

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